4-Bromo-2-methoxybenzamide
Overview
Description
4-Bromo-2-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxybenzamide typically involves the reaction of 4-bromo-2-methoxybenzoic acid with 1,1’-carbonyldiimidazole in tetrahydrofuran at room temperature for one hour. This intermediate is then reacted with ammonium hydroxide in tetrahydrofuran at room temperature for two hours to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.
Reduction: Formation of 4-bromo-2-methoxyaniline.
Scientific Research Applications
4-Bromo-2-methoxybenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxybenzamide is not well-documented. as a benzamide derivative, it may interact with various biological targets, including enzymes and receptors. The methoxy and bromine substituents can influence its binding affinity and specificity towards these targets, potentially modulating biological pathways.
Comparison with Similar Compounds
- 4-Bromo-2-methoxybenzoic acid
- 4-Bromo-2-methoxybenzaldehyde
- 4-Bromo-2-methoxyaniline
Comparison: 4-Bromo-2-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with an amide functional group. This combination of substituents imparts distinct chemical and biological properties compared to its analogs. For instance, 4-Bromo-2-methoxybenzoic acid lacks the amide group, which can significantly alter its reactivity and biological activity. Similarly, 4-Bromo-2-methoxybenzaldehyde and 4-Bromo-2-methoxyaniline have different functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
4-bromo-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYKCTGCJDBWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594034 | |
Record name | 4-Bromo-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812667-44-0 | |
Record name | 4-Bromo-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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